m-Cresyl phenylacetate
Overview
Description
m-Cresyl phenylacetate, also known as meta-tolyl phenylacetate, is an organic compound with the chemical formula C15H14O2. It is a colorless liquid with a distinctive floral aroma, often used in the fragrance industry. This compound is relatively insoluble in water but soluble in organic solvents such as alcohol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Cresyl phenylacetate can be synthesized through the esterification of phenylacetic acid with meta-cresol. This reaction typically involves the use of a catalyst such as sulfuric acid or montmorillonite clay exchanged with H±ions or Al3±ions . The reaction is carried out under reflux conditions, where the reactants are heated together for several hours to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting meta-cresol sodium with phenylacetyl chloride. This method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions: m-Cresyl phenylacetate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down in the presence of water and an acid or base catalyst .
Common Reagents and Conditions:
Esterification: Phenylacetic acid, meta-cresol, sulfuric acid or montmorillonite clay catalyst, reflux conditions.
Hydrolysis: Water, acid or base catalyst, elevated temperatures.
Major Products:
Esterification: this compound.
Hydrolysis: Phenylacetic acid and meta-cresol.
Scientific Research Applications
m-Cresyl phenylacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with various enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant floral aroma.
Mechanism of Action
The mechanism of action of m-Cresyl phenylacetate involves its interaction with various molecular targets, primarily through esterification and hydrolysis reactions. The ester bond in this compound can be hydrolyzed by esterases, enzymes that catalyze the breakdown of esters into their corresponding acids and alcohols . This process is crucial for the compound’s metabolism and biological activity.
Comparison with Similar Compounds
Para-cresyl phenylacetate: Similar in structure but differs in the position of the methyl group on the phenol ring.
Ortho-cresyl phenylacetate: Another isomer with the methyl group in the ortho position.
Uniqueness: m-Cresyl phenylacetate is unique due to its specific floral aroma and its intermediate position in terms of reactivity and stability compared to its ortho and para isomers. This makes it particularly valuable in the fragrance industry and in studies of esterification reactions .
Properties
IUPAC Name |
(3-methylphenyl) 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-6-5-9-14(10-12)17-15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZGOVODYFNQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059538 | |
Record name | Benzeneacetic acid, 3-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-27-0 | |
Record name | 3-Methylphenyl benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Tolyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Cresyl phenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164907 | |
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Record name | m-Cresyl phenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | m-Cresyl phenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzeneacetic acid, 3-methylphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 3-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-tolyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-TOLYL PHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96RS9TI44Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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